

Discovery and Initial Characterization of DL-Threonine: A Technical Guide

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Compound of Interest		
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Abstract

This technical guide provides an in-depth exploration of the pivotal discovery and initial characterization of the essential amino acid, **DL-Threonine**. It details the groundbreaking research of William Cumming Rose and his team, whose work in the 1930s redefined nutritional science. This document presents the experimental methodologies that led to the identification of Threonine as an essential dietary component, including the carefully controlled rat feeding studies. Furthermore, it outlines the early techniques for the isolation of L-Threonine from natural sources and the chemical synthesis of **DL-Threonine**. The initial physicochemical properties of Threonine are also presented, offering a comprehensive historical and scientific perspective on this vital biomolecule.

Discovery of Threonine: An Essential Amino Acid

In 1935, William Cumming Rose and his colleagues at the University of Illinois made the landmark discovery of Threonine, the last of the 20 common proteinogenic amino acids to be identified.[1] This discovery was the culmination of meticulous nutritional studies aimed at defining the essential amino acid requirements for animal growth.

The prevailing understanding at the time was that the known 19 amino acids were sufficient for life. However, Rose's experiments with rats fed diets containing only these purified amino acids consistently resulted in weight loss and eventual death. The addition of casein, a milk protein,



to the diet would lead to a recovery, strongly suggesting the presence of an unknown, essential dietary component in casein.[2]

Experimental Protocol: Rat Feeding Studies

The core of Rose's discovery lay in a series of meticulously designed rat feeding experiments. The general protocol involved feeding young, weanling albino rats purified diets in which the sole source of nitrogen was a mixture of known amino acids.

Basal Diet Composition: The basal diet was formulated to be complete in all known nutrients except for the then-unidentified essential amino acid. A typical composition of the basal diet is detailed in Table 1.

Table 1: Composition of the Basal Diet Used in Threonine Discovery Experiments

Component	Percentage (%)
Purified Amino Acid Mixture	Variable
Sucrose	15.0
Lard	24.0
Cod Liver Oil	2.0
Salt Mixture (Osborne-Mendel)	4.0
Agar-agar	2.0
Starch	To make 100

Source: Adapted from early nutritional studies by W.C. Rose.

Experimental Groups: The rats were divided into different groups, each receiving a diet with a specific amino acid composition. The control group received a diet supplemented with a protein known to support growth, such as casein. The experimental groups received diets with varying compositions of the purified amino acid mixture, with some diets intentionally lacking certain amino acids.



Growth Monitoring: The weight of each rat was recorded regularly, typically every 1-2 days, to monitor growth rates. The health of the rats was also closely observed.

Quantitative Data: Rat Growth Studies

The breakthrough came from the observation that rats fed a diet containing 19 purified amino acids failed to grow, while those receiving a supplement derived from a hydrolysate of fibrin (a protein from blood) showed significant growth. This demonstrated the existence of an essential, undiscovered amino acid in fibrin.

Table 2: Growth of Rats on Diets With and Without Threonine

Diet Composition	Average Weekly Weight Gain (g)
Basal Diet with 19 Purified Amino Acids	Negative (Weight Loss)
Basal Diet + Fibrin Hydrolysate Fraction	Positive
Basal Diet + 0.6% Purified Threonine	Normal Growth

Source: Data extrapolated from the findings of McCoy, Meyer, and Rose (1935).

The systematic fractionation of the fibrin hydrolysate led to the isolation of the active compound, which was named Threonine. Subsequent experiments demonstrated that the addition of purified Threonine to the diet of 19 amino acids was sufficient to support normal growth in rats.

Isolation and Synthesis of DL-Threonine

Following its discovery, the next crucial steps were the isolation of the natural L-isomer in larger quantities and the development of a method for its chemical synthesis.

Experimental Protocol: Isolation of L-Threonine from Fibrin

The initial isolation of L-Threonine from fibrin was a laborious process involving multiple steps of hydrolysis, precipitation, and crystallization.



Methodology:

- Hydrolysis: Fibrin was hydrolyzed by boiling with sulfuric acid to break it down into its constituent amino acids.
- Neutralization and Removal of Dicarboxylic Amino Acids: The acidic hydrolysate was neutralized with barium hydroxide. The resulting precipitate of barium sulfate and dicarboxylic amino acids (glutamic and aspartic acid) was removed by filtration.
- Phosphotungstic Acid Precipitation: The filtrate was treated with phosphotungstic acid to precipitate the basic amino acids (arginine, histidine, lysine) and cystine.
- Removal of Other Amino Acids: The remaining solution was subjected to a series of fractional crystallizations from water and alcohol to remove other more soluble amino acids like glycine, alanine, valine, and leucine.
- Final Purification: The fraction containing Threonine was further purified by repeated crystallizations to yield the pure L-Threonine.

Early Chemical Synthesis of DL-Threonine

The first chemical synthesis of **DL-Threonine** was a significant achievement, allowing for its production in the laboratory and confirming its structure. An early method involved the following steps:

- Starting Material: The synthesis often started from an α-halogenated β-alkoxy butyric acid derivative.
- Amination: The halogen group at the α -position was replaced with an amino group, typically through reaction with ammonia.
- Hydrolysis: The resulting product was then hydrolyzed to yield the racemic mixture of DL-Threonine and its diastereomer, DL-allothreonine.
- Separation of Diastereomers: The **DL-Threonine** was separated from DL-allothreonine based on differences in their solubility or the solubility of their derivatives.



Initial Characterization of DL-Threonine

Once isolated and synthesized, the initial characterization of Threonine involved determining its fundamental physicochemical properties.

Table 3: Initial Physicochemical Properties of Threonine (circa 1930s)

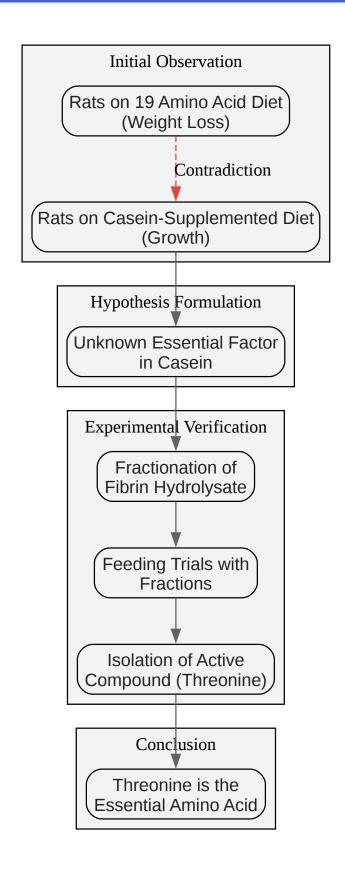
Property	Value
Molecular Formula	C4H9NO3
Molecular Weight	119.12 g/mol
Melting Point	251-252 °C (decomposes)
Specific Rotation [α]D	-28.3° (in water) for the L-isomer
Solubility	Soluble in water; insoluble in absolute alcohol, ether, and chloroform.

Source: Compiled from early publications on the characterization of Threonine.

Visualizing the Discovery and Synthesis

The logical flow of the discovery process and the chemical synthesis can be visualized using diagrams.





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Caption: Workflow of the discovery of Threonine.





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